molecular formula C10H24Cl2N2 B13575207 2,6-Dimethyl-1-piperidinepropanamine dihydrochloride

2,6-Dimethyl-1-piperidinepropanamine dihydrochloride

Cat. No.: B13575207
M. Wt: 243.21 g/mol
InChI Key: UNYMJPJQZTYHHO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-piperidinepropanamine dihydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with methyl groups at the 2- and 6-positions. The compound’s structure includes a propaneamine backbone linked to the piperidine moiety, with two hydrochloride salts enhancing its solubility and stability.

Properties

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C10H22N2.2ClH/c1-9-5-3-6-10(2)12(9)8-4-7-11;;/h9-10H,3-8,11H2,1-2H3;2*1H

InChI Key

UNYMJPJQZTYHHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCN)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2,6-dimethylpiperidine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems and as a reagent in biochemical assays.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound can be compared to other dihydrochloride salts of amines, such as:

  • (2S)-2,5-Diaminopentanamide Dihydrochloride: Features a linear pentanamide backbone with two amine groups and dihydrochloride salts. Unlike 2,6-dimethyl-1-piperidinepropanamine, it lacks a cyclic piperidine structure, which may influence steric and electronic properties .
  • Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride): A chelating agent with a linear tetraamine structure. Its primary application is in treating Wilson’s disease, contrasting with the hypothetical use of 2,6-dimethyl-1-piperidinepropanamine dihydrochloride in non-medical contexts (e.g., as a synthetic intermediate) .
  • Valtorcitabine Dihydrochloride: A nucleoside analog with antiviral activity. Its branched structure and functional groups (e.g., pyrimidinone) differ significantly from the piperidine-based target compound .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Formula Solubility Stability Notes
2,6-Dimethyl-1-piperidinepropanamine dihydrochloride C10H22N2·2HCl High (aqueous) Likely stable under dry conditions
(2S)-2,5-Diaminopentanamide dihydrochloride C5H13N3O·2HCl Moderate Limited toxicological data available
Trientine Dihydrochloride C6H18N4·2HCl High (aqueous) Stable; used in pharmaceutical formulations

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